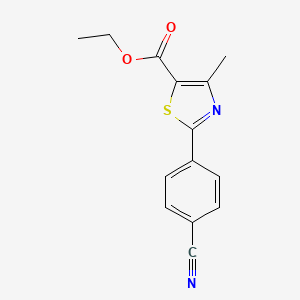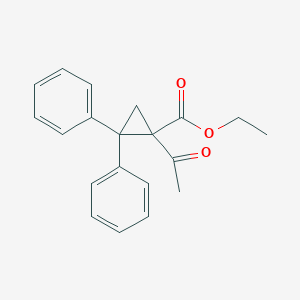![molecular formula C28H19N3 B12586459 ({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile CAS No. 644996-63-4](/img/structure/B12586459.png)
({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile: is an organic compound that features a complex structure with multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile typically involves a multi-step process. The initial step often includes the formation of the biphenyl structure, followed by the introduction of the phenylamino group. The final step involves the addition of the propanedinitrile group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur, particularly in the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used to study the interactions between aromatic compounds and biological molecules.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects. The pathways involved may include binding to receptors or enzymes, leading to alterations in cellular processes.
Comparison with Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Phenylamino derivatives: Compounds with similar phenylamino groups but different substituents.
Propanedinitrile derivatives: Compounds with the propanedinitrile group but different aromatic structures.
Uniqueness: The uniqueness of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile lies in its combination of multiple aromatic rings and functional groups, which confer specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
644996-63-4 |
|---|---|
Molecular Formula |
C28H19N3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[4-(N-(4-phenylphenyl)anilino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H19N3/c29-20-23(21-30)19-22-11-15-27(16-12-22)31(26-9-5-2-6-10-26)28-17-13-25(14-18-28)24-7-3-1-4-8-24/h1-19H |
InChI Key |
VHRIFDFHYMYPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)
![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)

![Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-](/img/structure/B12586429.png)


![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)


